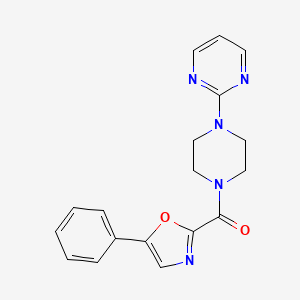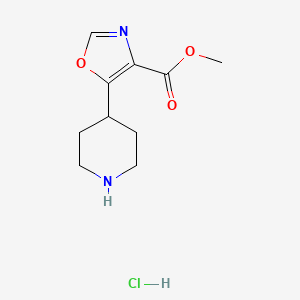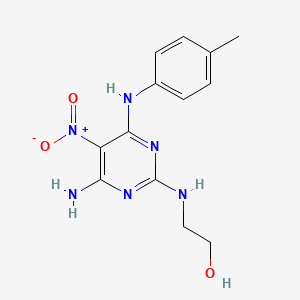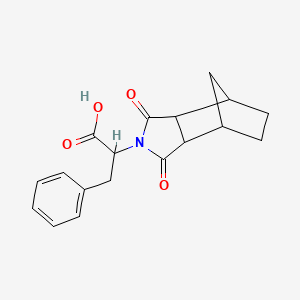![molecular formula C27H29N3O3 B2494161 1-[4-[(6,7-ジメトキシ-3,4-ジヒドロイソキノリン-1-イル)メチル]フェニル]-3-[(4-メチルフェニル)メチル]ウレア CAS No. 1023535-75-2](/img/structure/B2494161.png)
1-[4-[(6,7-ジメトキシ-3,4-ジヒドロイソキノリン-1-イル)メチル]フェニル]-3-[(4-メチルフェニル)メチル]ウレア
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-1-[(4-methylphenyl)methyl]urea is a useful research compound. Its molecular formula is C27H29N3O3 and its molecular weight is 443.547. The purity is usually 95%.
BenchChem offers high-quality 3-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-1-[(4-methylphenyl)methyl]urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-1-[(4-methylphenyl)methyl]urea including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
- ネクロプトーシスは、炎症性疾患、神経変性疾患、および癌に関与する調節された細胞死の一種です。 研究者は、1-[4-[(6,7-ジメトキシ-3,4-ジヒドロイソキノリン-1-イル)メチル]フェニル]-3-[(4-メチルフェニル)メチル]ウレア誘導体を強力なネクロプトーシス阻害剤として探求してきました 。特に化合物26は、強力な抗ネクロプトーシス活性を示し、受容体相互作用タンパク質キナーゼ1(RIPK1)を阻害しました。これらの発見は、今後のネクロプトーシス阻害剤開発のためのリード化合物としての可能性を示唆しています。
ネクロプトーシス阻害
作用機序
Target of Action
The primary target of the compound 1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-[(4-methylphenyl)methyl]urea is the sigma-2 receptor . This receptor has been identified as Tmem97, a transmembrane protein involved in intracellular Ca2+ regulation and cholesterol homeostasis .
Mode of Action
The compound interacts with the sigma-2 receptor, demonstrating preferential affinity for the sigma-2 receptor compared to the sigma-1 receptor and at least four other neurotransmitter receptor sites, including the norepinephrine transporter . The exact nature of these interactions and the resulting changes are still under investigation.
Biochemical Pathways
The sigma-2 receptor, the primary target of 1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-[(4-methylphenyl)methyl]urea, plays a crucial role in intracellular Ca2+ regulation and cholesterol homeostasis
Pharmacokinetics
Following oral administration, 1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-[(4-methylphenyl)methyl]urea shows rapid absorption, with peak plasma concentration (Cmax) occurring within 10 minutes of dosing . The compound demonstrates an adequate, absolute oral bioavailability of 29.0% , indicating a significant portion of the administered dose reaches systemic circulation.
Result of Action
The molecular and cellular effects of 1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-[(4-methylphenyl)methyl]urea’s action are still being studied. It has been observed that sigma-2 receptor agonists, such as this compound, can relieve mechanical hyperalgesia in mouse models of chronic pain .
生化学分析
Biochemical Properties
This compound has been identified as a highly selective sigma-2 receptor ligand . It has a preferential affinity for the sigma-2 receptor compared to the sigma-1 receptor and at least four other neurotransmitter receptor sites, including the norepinephrine transporter
Cellular Effects
The effects of 1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-[(4-methylphenyl)methyl]urea on various types of cells and cellular processes are still being explored. Preliminary studies suggest that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Early studies suggest that it shows rapid absorption and peak plasma concentration (Cmax) occurred within 10 min of dosing .
Dosage Effects in Animal Models
Studies on the dosage effects of this compound in animal models are ongoing. Preliminary results suggest that it may have promising anti-inflammatory analgesic effects in the formalin model of inflammatory pain in mice .
Metabolic Pathways
It is believed to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It is believed to interact with various transporters or binding proteins, potentially affecting its localization or accumulation .
Subcellular Localization
It may involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .
特性
IUPAC Name |
1-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-[(4-methylphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O3/c1-18-4-6-20(7-5-18)17-29-27(31)30-22-10-8-19(9-11-22)14-24-23-16-26(33-3)25(32-2)15-21(23)12-13-28-24/h4-11,15-16H,12-14,17H2,1-3H3,(H2,29,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPNPXZRZRRSQCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)NC2=CC=C(C=C2)CC3=NCCC4=CC(=C(C=C43)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2Z)-2-[(3-acetylphenyl)imino]-6-methoxy-2H-chromene-3-carboxamide](/img/structure/B2494081.png)
![6-[5-(2,5-dichlorophenyl)furan-2-yl]-3-(2-methylfuran-3-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2494082.png)
![2-[4-methyl-3-(piperidine-1-sulfonyl)phenyl]-2,3-dihydro-1,2-benzothiazol-3-one](/img/structure/B2494083.png)




![2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)acetamide](/img/structure/B2494089.png)
![3-{4-[4-(4-chlorophenyl)piperazin-1-yl]-2-methyl-4-oxobutyl}-2H-1lambda6,2,4-benzothiadiazine-1,1-dione](/img/structure/B2494090.png)

![N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]-2-phenoxyacetamide](/img/structure/B2494093.png)



